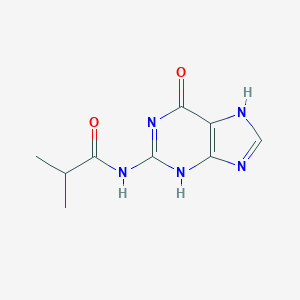

N-(6-Oxo-6,7-dihydro-1H-purin-2-yl)isobutyramide

Description

Properties

IUPAC Name |

2-methyl-N-(6-oxo-1,7-dihydropurin-2-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5O2/c1-4(2)7(15)13-9-12-6-5(8(16)14-9)10-3-11-6/h3-4H,1-2H3,(H3,10,11,12,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFIBTBBTJWHPQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to N-(6-Oxo-6,7-dihydro-1H-purin-2-yl)isobutyramide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(6-Oxo-6,7-dihydro-1H-purin-2-yl)isobutyramide, also known as N2-isobutyrylguanine, is a modified purine base of significant interest in biomedical research and drug development. Its primary application lies in its role as a protected guanine analog in the chemical synthesis of oligonucleotides, where the isobutyryl group serves as a temporary protecting moiety for the exocyclic amine of guanine. This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, synthesis, and spectral data. The document is intended to serve as a valuable resource for researchers engaged in nucleic acid chemistry, drug discovery, and molecular biology.

Core Properties

This compound is a white to off-white crystalline solid. Its core chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₁N₅O₂ | [1] |

| Molecular Weight | 221.22 g/mol | [1] |

| CAS Number | 21047-89-2 | [1] |

| Melting Point | >300 °C | [1] |

| Appearance | White to off-white solid | [2] |

| IUPAC Name | This compound | |

| Synonyms | N2-isobutyrylguanine, 2-isobutyramidoguanine | [1] |

Synthesis and Purification

The synthesis of this compound is most commonly achieved through the acylation of guanine. A general synthetic approach involves the reaction of guanine with isobutyryl chloride.[3] Another reported method involves a multi-step synthesis starting from 6-chloro-2-amino purine.[4][5]

Experimental Protocol: Synthesis from Guanine

A detailed experimental protocol for the synthesis of this compound from guanine is outlined below. This protocol is based on established chemical principles for the acylation of purine bases.

Materials:

-

Guanine

-

Isobutyryl chloride

-

Anhydrous pyridine

-

Dry N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Standard laboratory glassware

-

Magnetic stirrer and heating mantle

Procedure:

-

Suspend guanine in a suitable volume of anhydrous pyridine and dry DMF in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Cool the suspension in an ice bath.

-

Slowly add isobutyryl chloride dropwise to the cooled suspension with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a moderate temperature (e.g., 50-60 °C) for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold water or a dilute sodium bicarbonate solution to precipitate the product.

-

Collect the crude product by vacuum filtration and wash it thoroughly with water and then with a small amount of cold diethyl ether.

-

Purify the crude product by recrystallization from a suitable solvent system, such as ethanol-water or DMF-water, to obtain pure this compound.

-

Dry the purified product under vacuum.

Caption: Synthetic workflow for this compound.

Spectral Data and Characterization

The structural confirmation of this compound is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound. It is noteworthy that this compound can exist as two tautomers in solution: the 1,7-dihydro and the 1,9-dihydro forms. These tautomers have been observed in a 1:1 ratio in a dichloromethane-dimethyl sulfoxide solvent mixture by NMR spectroscopy.[3]

Expected ¹H NMR Spectral Features:

-

Purine Ring Protons: Signals corresponding to the C8-H proton of the purine ring. The chemical shift will vary depending on the tautomeric form.

-

Isobutyryl Group Protons: A septet for the methine proton (-CH) and a doublet for the two methyl groups (-CH₃).

-

Amide and Ring NH Protons: Broad signals for the N-H protons of the amide and the purine ring.

Expected ¹³C NMR Spectral Features:

-

Purine Ring Carbons: Signals for the carbon atoms of the purine ring.

-

Carbonyl Carbon: A signal in the downfield region corresponding to the carbonyl carbon of the isobutyryl group.

-

Isobutyryl Group Carbons: Signals for the methine and methyl carbons of the isobutyryl group.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and fragmentation pattern of the compound.

| Ion | m/z |

| [M+H]⁺ | 222.0985 |

| [M] | 221 |

Biological Activity and Applications

The primary and well-established application of this compound is as a protected building block in the solid-phase synthesis of DNA and RNA oligonucleotides. The isobutyryl group effectively protects the exocyclic amino group of guanine from undesired side reactions during the coupling steps of oligonucleotide synthesis.

While direct and specific signaling pathway involvement for this compound itself is not extensively documented in publicly available literature, it is recognized as an effective inhibitor of RNA synthesis, exhibiting a potency similar to that of guanine.[1] The biological activities of various derivatives of this compound have been explored, with some showing potential as antiviral and anticancer agents.[6] These activities are generally attributed to the purine scaffold, which can interact with a wide range of biological targets, including enzymes and receptors involved in cellular signaling.

Caption: Key roles and applications of the subject compound.

Conclusion

This compound is a fundamental building block in nucleic acid chemistry with established utility in the synthesis of oligonucleotides. Its well-defined chemical properties and synthetic accessibility make it an indispensable tool for researchers in molecular biology and drug discovery. While its direct role in specific signaling pathways remains an area for further investigation, its function as a precursor to biologically active molecules highlights its importance in the development of novel therapeutics. This guide provides a foundational understanding of its core properties and applications, serving as a valuable reference for the scientific community.

References

- 1. N2-Isobutyrylguanine | 21047-89-2 | FI06999 | Biosynth [biosynth.com]

- 2. N2-ISOBUTYRYL-2'-DEOXYGUANOSINE | 142554-22-1 [chemicalbook.com]

- 3. Observation of two N2-isobutyrylguanine tautomers by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A convenient route to synthesize N2-(isobutyryl)-9-(carboxymethyl)guanine for aeg-PNA backbone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chemimpex.com [chemimpex.com]

N2-Isobutyrylguanine: A Technical Guide to its Synthesis and Application in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

N2-Isobutyrylguanine is a chemically modified form of guanine, a fundamental component of nucleic acids. The introduction of an isobutyryl group at the N2 position of the guanine purine ring serves a critical role in synthetic chemistry, particularly in the automated synthesis of oligonucleotides and their analogs. This protecting group strategy prevents unwanted side reactions at the exocyclic amino group of guanine during the stepwise assembly of nucleic acid chains. This technical guide provides an in-depth overview of the discovery (in the context of its application), synthesis, and significance of N2-isobutyrylguanine, with a focus on its application in the development of therapeutic oligonucleotides, such as Peptide Nucleic Acids (PNAs).

Historical Context and Rationale for Use

The "discovery" of N2-isobutyrylguanine is not a singular event but rather an integral part of the evolution of solid-phase oligonucleotide synthesis. In the pioneering work on chemical gene synthesis, researchers, including Nobel laureate Har Gobind Khorana, established the fundamental principles of using protecting groups to temporarily block reactive functional groups on nucleobases.[1] The isobutyryl group was identified as an effective protecting group for the exocyclic amino group of guanosine.[1]

The rationale for using the N2-isobutyryl protecting group is rooted in its chemical properties. It is stable enough to withstand the various chemical treatments during the cycles of oligonucleotide synthesis but can be removed under specific conditions at the end of the synthesis to yield the final, unprotected oligonucleotide. This stability prevents branching and other side reactions, ensuring the fidelity of the synthesized sequence. While other protecting groups for guanine exist, the isobutyryl group remains a widely used standard in many synthetic protocols.

Synthesis of N2-Isobutyrylguanine Derivatives

A key application of N2-isobutyrylguanine is in the synthesis of PNA monomers. A high-yielding and regioselective synthetic route for N2-(isobutyryl)-9-(carboxymethyl)guanine, a crucial building block for aeg-PNA monomers, has been developed. This method starts from the commercially available 6-chloro-2-amino purine and proceeds through several steps to achieve the desired product with a good overall yield, avoiding the formation of undesired N7 isomers.

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of N2-(isobutyryl)-9-(carboxymethyl)guanine, adapted from a high-yielding protocol.

| Step | Starting Material | Reagents and Solvents | Product | Yield (%) |

| 1 | 6-chloro-2-amino purine | Isobutyric anhydride, Pyridine | N2-isobutyryl-6-chloro-2-aminopurine | 92 |

| 2 | N2-isobutyryl-6-chloro-2-aminopurine | tert-butyl bromoacetate, K2CO3, DMF | tert-butyl 2-(2-(isobutyrylamido)-6-chloro-9H-purin-9-yl)acetate | 85 |

| 3 | tert-butyl 2-(2-(isobutyrylamido)-6-chloro-9H-purin-9-yl)acetate | 3-hydroxypropionitrile, DBU, Trimethylamine | N2-(isobutyryl)-9-(tert-butoxycarbonylmethyl)guanine | 90 |

| 4 | N2-(isobutyryl)-9-(tert-butoxycarbonylmethyl)guanine | Trifluoroacetic acid, Water | N2-(isobutyryl)-9-(carboxymethyl)guanine | 95 |

Experimental Protocols

Step 1: Synthesis of N2-isobutyryl-6-chloro-2-aminopurine

-

To a solution of 6-chloro-2-amino purine (1.0 eq) in anhydrous pyridine, add isobutyric anhydride (2.5 eq).

-

Stir the reaction mixture at room temperature for 24 hours.

-

After completion of the reaction (monitored by TLC), pour the mixture into ice-water.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to obtain N2-isobutyryl-6-chloro-2-aminopurine.

Step 2: Synthesis of tert-butyl 2-(2-(isobutyrylamido)-6-chloro-9H-purin-9-yl)acetate

-

To a solution of N2-isobutyryl-6-chloro-2-aminopurine (1.0 eq) in anhydrous DMF, add potassium carbonate (K2CO3, 2.0 eq).

-

Stir the suspension at room temperature for 30 minutes.

-

Add tert-butyl bromoacetate (1.5 eq) dropwise to the mixture.

-

Continue stirring at room temperature for 12 hours.

-

After completion, dilute the reaction mixture with ethyl acetate and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield tert-butyl 2-(2-(isobutyrylamido)-6-chloro-9H-purin-9-yl)acetate.

Step 3: Synthesis of N2-(isobutyryl)-9-(tert-butoxycarbonylmethyl)guanine

-

Dissolve tert-butyl 2-(2-(isobutyrylamido)-6-chloro-9H-purin-9-yl)acetate (1.0 eq) in a solution of 3-hydroxypropionitrile and dichloromethane.

-

Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 eq) and trimethylamine (excess).

-

Stir the reaction mixture at room temperature for 8 hours.

-

Monitor the reaction by TLC. Upon completion, neutralize the reaction mixture with a mild acid.

-

Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer and purify the residue by column chromatography to obtain N2-(isobutyryl)-9-(tert-butoxycarbonylmethyl)guanine.

Step 4: Synthesis of N2-(isobutyryl)-9-(carboxymethyl)guanine

-

Dissolve N2-(isobutyryl)-9-(tert-butoxycarbonylmethyl)guanine (1.0 eq) in a mixture of trifluoroacetic acid (TFA) and water (e.g., 95:5 v/v).

-

Stir the solution at room temperature for 2-4 hours to remove the tert-butyl protecting group.

-

Remove the solvent under reduced pressure.

-

Triturate the residue with diethyl ether to obtain a solid.

-

Wash the solid with diethyl ether and dry under vacuum to yield the final product, N2-(isobutyryl)-9-(carboxymethyl)guanine.

Visualizing the Synthesis and Application

Synthesis Workflow

The following diagram illustrates the synthetic pathway for N2-(isobutyryl)-9-(carboxymethyl)guanine.

Caption: Synthetic workflow for N2-(isobutyryl)-9-(carboxymethyl)guanine.

Role in PNA Monomer Synthesis

N2-isobutyrylguanine derivatives are essential for the synthesis of PNA monomers, which are then incorporated into PNA oligomers. The following diagram illustrates this logical relationship.

Caption: Role of N2-isobutyrylguanine in PNA monomer and oligomer synthesis.

Biological Significance and Drug Development Applications

The primary significance of N2-isobutyrylguanine in a biological context is as a precursor to synthetic oligonucleotides and their analogs, which have a wide range of applications in research and drug development. There is currently no evidence to suggest that N2-isobutyrylguanine itself plays a direct role in any endogenous signaling pathways. Its utility lies in enabling the precise chemical synthesis of nucleic acid-based therapeutics.

PNAs, for which N2-isobutyrylguanine is a key building block, are of particular interest in drug development due to their unique properties. The neutral backbone of PNAs allows for strong and specific binding to complementary DNA and RNA sequences. This high binding affinity, coupled with resistance to degradation by nucleases and proteases, makes PNAs attractive candidates for antisense, antigene, and diagnostic applications.

Conclusion

N2-Isobutyrylguanine is a cornerstone of modern oligonucleotide synthesis. While not a biologically active signaling molecule itself, its role as a protected guanine derivative is indispensable for the chemical synthesis of high-fidelity DNA, RNA, and their analogs like PNAs. The robust and high-yielding synthetic routes to N2-isobutyrylguanine derivatives empower researchers and drug developers to create novel nucleic acid-based tools and therapeutics with the potential to address a wide range of diseases. The detailed synthetic protocols and understanding of its application provide a valuable resource for scientists working at the interface of chemistry, biology, and medicine.

References

Physical and chemical properties of N-(6-Oxo-6,7-dihydro-1H-purin-2-yl)isobutyramide

An In-depth Technical Guide to N-(6-Oxo-6,7-dihydro-1H-purin-2-yl)isobutyramide

Introduction

This compound, also known as N2-isobutyrylguanine, is a derivative of the purine nucleobase guanine. It plays a crucial role in synthetic organic chemistry, particularly in the synthesis of oligonucleotides. The isobutyryl group serves as a protecting group for the exocyclic amine of guanine during the automated chemical synthesis of DNA and RNA, preventing unwanted side reactions. This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its use, and its role in relevant biochemical pathways.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder. Its core structure consists of a purine ring system with an isobutyramide group attached to the second carbon atom.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| IUPAC Name | N-(6-oxo-1,7-dihydro-6H-purin-2-yl)isobutyramide |

| Synonyms | N2-Isobutyrylguanine, 2-(Isobutyrylamino)-1,7-dihydro-6H-purin-6-one |

| CAS Number | 6994-53-2 |

| Molecular Formula | C₉H₁₁N₅O₂ |

| Molecular Weight | 221.22 g/mol |

| Appearance | White to off-white powder |

| Melting Point | >300 °C |

| Solubility | Soluble in dimethyl sulfoxide (DMSO). |

| Storage Temperature | 2-8°C |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of N2-isobutyrylguanine involves the acylation of guanine with isobutyric anhydride in the presence of a base.

Materials:

-

Guanine

-

Isobutyric anhydride

-

Pyridine (as a solvent and base)

-

Dimethylformamide (DMF)

-

Ethanol

-

Water

-

Standard laboratory glassware

-

Magnetic stirrer and heating mantle

Procedure:

-

Suspend guanine in a mixture of pyridine and DMF.

-

Cool the suspension in an ice bath.

-

Add isobutyric anhydride dropwise to the stirred suspension.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Quench the reaction by adding cold water.

-

Collect the precipitate by filtration.

-

Wash the crude product with water and then with cold ethanol to remove impurities.

-

Recrystallize the product from a suitable solvent system (e.g., DMF/water) to obtain pure N2-isobutyrylguanine.

-

Dry the final product under vacuum.

Quality Control and Characterization

The purity and identity of the synthesized this compound can be confirmed using various analytical techniques.

-

Thin-Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the product. A suitable mobile phase would be a mixture of dichloromethane and methanol.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy can be used to confirm the chemical structure of the compound.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its identity.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product with high accuracy.

Role in Oligonucleotide Synthesis

This compound is a key reagent in the phosphoramidite method for automated solid-phase synthesis of DNA and RNA. The isobutyryl group protects the exocyclic amine of guanine during the coupling steps.

Caption: Workflow of solid-phase oligonucleotide synthesis using N2-isobutyrylguanine phosphoramidite.

The workflow begins with a solid support, typically controlled pore glass (CPG), to which the first nucleoside is attached. The 5'-hydroxyl group of the nucleoside is protected by a dimethoxytrityl (DMT) group. The synthesis cycle involves four main steps:

-

Detritylation: Removal of the acid-labile DMT group to free the 5'-hydroxyl group for the next coupling reaction.

-

Coupling: The activated phosphoramidite of the next nucleoside, in this case, the N2-isobutyrylguanine derivative, is coupled to the free 5'-hydroxyl group.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent cycles.

-

Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester.

These steps are repeated until the desired oligonucleotide sequence is assembled. Finally, the oligonucleotide is cleaved from the solid support, and all protecting groups, including the N2-isobutyryl group on guanine, are removed.

Signaling Pathways

As a derivative of guanine, this compound itself is not directly involved in cellular signaling pathways in its protected form. However, once deprotected to guanine during oligonucleotide metabolism, the guanine base can be incorporated into various cellular processes. Guanine and its nucleotide derivatives (GMP, GDP, GTP) are central to numerous signaling pathways.

Caption: Simplified overview of guanine's involvement in cellular signaling.

Deprotected guanine can enter the purine salvage pathway, where it is converted to guanosine monophosphate (GMP) by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT). GMP is then phosphorylated to guanosine diphosphate (GDP) and subsequently to guanosine triphosphate (GTP). GTP is a crucial energy source and a key signaling molecule that activates G proteins, which are central to G protein-coupled receptor (GPCR) signaling. This cascade leads to the generation of second messengers and ultimately elicits a cellular response.

An In-depth Technical Guide on the Core Mechanism of Action of N-(6-Oxo-6,7-dihydro-1H-purin-2-yl)isobutyramide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(6-Oxo-6,7-dihydro-1H-purin-2-yl)isobutyramide, a synthetic guanosine analog, is an immunomodulatory agent. Its mechanism of action is centered on the activation of Toll-like receptor 7 (TLR7), a key component of the innate immune system. This activation initiates a downstream signaling cascade, primarily through the MyD88-dependent pathway, leading to the activation of the transcription factor NF-κB. Consequently, this results in the production of a variety of pro-inflammatory cytokines and type I interferons, leading to the stimulation and maturation of various immune cells, including dendritic cells and macrophages. This guide provides a detailed overview of this mechanism, supported by experimental protocols and data from related guanosine analogs.

Introduction

This compound, also known as N2-Isobutyrylguanine, belongs to a class of synthetic guanosine derivatives that have garnered significant interest for their ability to modulate the immune response.[1][2] These small molecules are recognized for their potential as vaccine adjuvants, antiviral agents, and in cancer immunotherapy due to their capacity to stimulate both innate and adaptive immunity.[1][3] The core of their immunomodulatory effect lies in their function as agonists for Toll-like receptor 7 (TLR7).[1][2]

Core Mechanism of Action: TLR7 Agonism

The principal mechanism of action for this compound and related guanosine analogs is the activation of TLR7.[1][2] TLR7 is an endosomal pattern recognition receptor that plays a crucial role in the innate immune system by recognizing single-stranded RNA (ssRNA) from viruses.[1][4] Guanosine analogs mimic these natural ligands, binding to and activating TLR7 within the endosomes of immune cells.[2][4]

Signaling Pathway

Upon binding of this compound to TLR7, a conformational change is induced in the receptor, leading to its dimerization. This initiates a downstream signaling cascade through the recruitment of the adaptor protein MyD88.[5] MyD88, in turn, recruits and activates IRAK4 (IL-1 receptor-associated kinase 4), which then phosphorylates and activates IRAK1. This leads to the formation of a complex with TRAF6 (TNF receptor-associated factor 6), which ultimately results in the activation of the IKK (IκB kinase) complex. The IKK complex phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα releases the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells), allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, inducing the transcription of pro-inflammatory cytokines (such as TNF-α, IL-6, and IL-12) and type I interferons (IFN-α/β).[1][2]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. How quantitative differences in dendritic cell maturation can direct TH1/TH2-cell polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Insights into dendritic cell maturation during infection with application of advanced imaging techniques [frontiersin.org]

- 5. Dendritic cell maturation: functional specialization through signaling specificity and transcriptional programming - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Elucidation of N2-Isobutyrylguanine

Audience: Researchers, scientists, and drug development professionals.

Abstract: N2-isobutyrylguanine is a critical protected nucleobase frequently utilized in the chemical synthesis of oligonucleotides. Its precise chemical structure, including the potential for tautomerism, is fundamental to its reactivity and incorporation. This document provides a comprehensive technical overview of the methodologies employed for the structural elucidation of N2-isobutyrylguanine, detailing experimental protocols and data interpretation from key analytical techniques.

Introduction

N2-isobutyrylguanine is an acylated derivative of guanine, where an isobutyryl group serves as a protecting group for the exocyclic amine at the N2 position. This protection is essential during automated solid-phase oligonucleotide synthesis to prevent unwanted side reactions. Accurate structural characterization is paramount to confirm its identity, purity, and isomeric form before its use in synthesizing therapeutic or research-grade nucleic acids. The primary analytical techniques for its structural elucidation include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.[1][2] This guide outlines the synthesis and the application of these methods in confirming the molecular structure of N2-isobutyrylguanine.

Physicochemical Properties

A summary of the fundamental physicochemical properties of N2-isobutyrylguanine is presented below. This data is crucial for sample handling, solvent selection, and interpretation of analytical results.

| Property | Value | Reference |

| CAS Number | 21047-89-2 | [3] |

| Molecular Formula | C₉H₁₁N₅O₂ | [3] |

| Molecular Weight | 221.22 g/mol | [3] |

| Melting Point | >300 °C | [3] |

| SMILES | CC(C)C(=O)NC1=NC2=C(C(=O)N1)NC=N2 | [3] |

Synthesis of N2-Isobutyrylguanine

The synthesis of N2-isobutyrylguanine is typically achieved through the direct acylation of guanine.

Experimental Protocol: Synthesis

A common laboratory-scale synthesis involves the reaction of guanine with an acylating agent in a suitable solvent.[4][5]

-

Reactant Preparation: Suspend guanine in a suitable solvent mixture, such as dichloromethane and dimethyl sulfoxide (1:1 v/v).[4][5]

-

Acylation: Add isobutyryl chloride to the suspension. The reaction proceeds by nucleophilic attack of the N2-amino group of guanine on the carbonyl carbon of the isobutyryl chloride.

-

Reaction Monitoring: Monitor the reaction progress using an appropriate technique, such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.

-

Work-up and Purification: Upon completion, the reaction mixture is worked up to remove excess reagents and by-products. This may involve quenching the reaction, solvent extraction, and subsequent purification of the crude product, typically by crystallization or column chromatography, to yield pure N2-isobutyrylguanine.

Structural Elucidation Workflow

The confirmation of the N2-isobutyrylguanine structure follows a systematic workflow, integrating several analytical techniques to provide orthogonal data, ensuring an unambiguous identification.

Spectroscopic and Crystallographic Analysis

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which helps in confirming the elemental composition.

Experimental Protocol: LC-MS/MS

-

Sample Preparation: Dissolve a small amount of N2-isobutyrylguanine in a suitable solvent (e.g., acetonitrile/water mixture).

-

Chromatographic Separation: Inject the sample into a Liquid Chromatography (LC) system, typically with a C18 reversed-phase column, to separate the analyte from any impurities.

-

Ionization: Use a soft ionization technique, most commonly Electrospray Ionization (ESI), in positive ion mode.

-

Mass Analysis:

-

Full Scan (MS1): Acquire a full scan spectrum to identify the protonated molecular ion [M+H]⁺.

-

Tandem MS (MS/MS): Select the [M+H]⁺ ion for collision-induced dissociation (CID) to generate characteristic fragment ions.[6]

-

Data Presentation: Expected Mass Spectrometry Data

| Ion | Formula | Calculated m/z | Description |

| [M+H]⁺ | [C₉H₁₂N₅O₂]⁺ | 222.0986 | Protonated molecular ion |

| [M-C₄H₆O+H]⁺ | [C₅H₆N₅O]⁺ | 152.0567 | Loss of the isobutyryl group |

| [C₄H₇O]⁺ | [C₄H₇O]⁺ | 71.0491 | Isobutyryl cation |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule.[7][8] For N2-isobutyrylguanine, NMR is crucial for confirming the acylation at the N2 position and for studying its tautomeric forms in solution.[4]

Observation of Tautomerism: Studies have shown that N2-isobutyrylguanine exists as two distinct tautomers in a nearly 1:1 ratio in a dichloromethane-dimethyl sulfoxide solution: the 1,7-dihydro and the 1,9-dihydro forms.[4][5] These tautomers can be directly observed and characterized by NMR spectroscopy.[4]

Experimental Protocol: 1D and 2D NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of N2-isobutyrylguanine in a suitable deuterated solvent (e.g., DMSO-d₆).

-

¹H NMR: Acquire a one-dimensional proton NMR spectrum to identify the chemical shifts, integrations, and coupling constants of all protons. Key signals include the H8 proton of the purine ring, the NH protons, and the protons of the isobutyryl group (methine and methyl).

-

¹³C NMR: Acquire a one-dimensional carbon NMR spectrum to identify the chemical shifts of all unique carbon atoms, including the carbonyl and purine ring carbons.

-

2D NMR (COSY, HSQC, HMBC):

-

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings (e.g., within the isobutyryl group).

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is critical for confirming the attachment of the isobutyryl group to the N2 position via correlation from the NH proton to the isobutyryl carbonyl carbon.

-

Data Presentation: Representative NMR Data While exact chemical shifts are solvent-dependent, the following table summarizes the key expected correlations for structural confirmation.

| Proton Signal | Expected ¹H Shift (ppm, DMSO-d₆) | Key HMBC Correlations (to Carbon) |

| H8 | ~8.0 | C4, C5 |

| NH (Amide) | ~11.5 | C2, C=O (isobutyryl) |

| NH (Ring) | ~10.5-12.0 | C2, C6, C4, C5 |

| CH (isobutyryl) | ~2.8 | C=O, CH₃ |

| CH₃ (isobutyryl) | ~1.1 | C=O, CH |

X-ray Crystallography

X-ray crystallography provides the definitive, unambiguous three-dimensional structure of a molecule in the solid state.[9][10] This technique can resolve the absolute connectivity, conformational details, and intermolecular interactions, such as hydrogen bonding, within the crystal lattice.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystallization: Grow single crystals of N2-isobutyrylguanine of suitable quality. This is often the most challenging step and involves screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a single crystal on a diffractometer and expose it to a monochromatic X-ray beam. The crystal diffracts the X-rays, producing a unique diffraction pattern that is recorded by a detector.[10][11]

-

Structure Solution and Refinement: The diffraction data (spot intensities and positions) are processed to calculate an electron density map of the molecule.[10] An atomic model is built into this map and refined computationally to best fit the experimental data, yielding precise atomic coordinates, bond lengths, and bond angles.[11]

Conclusion

The structural elucidation of N2-isobutyrylguanine is a multi-step process that relies on the synergistic application of modern analytical techniques. Synthesis followed by mass spectrometry confirms the molecular weight and elemental formula. Subsequently, extensive 1D and 2D NMR spectroscopy provides definitive evidence of the atomic connectivity and reveals key solution-state behavior, such as tautomerism.[4] For an ultimate confirmation of the three-dimensional structure in the solid state, single-crystal X-ray crystallography is the gold standard. The combination of these methods provides the rigorous characterization required for drug development and synthetic chemistry applications.

References

- 1. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. N2-Isobutyrylguanine | 21047-89-2 | FI06999 | Biosynth [biosynth.com]

- 4. Observation of two N2-isobutyrylguanine tautomers by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2′-deoxyguanosine in Genomic DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. hyphadiscovery.com [hyphadiscovery.com]

- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 10. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Determining Protein Structures Using X-Ray Crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unseen Engine: A Technical Guide to the Biological Significance of N-isobutyryl Guanine Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-isobutyryl guanine derivatives, particularly N2-isobutyryl-2'-deoxyguanosine, represent a cornerstone of modern biotechnology and drug development. While not biologically active in a classical therapeutic sense, their significance is paramount. They serve as critical transient intermediates in the chemical synthesis of oligonucleotides, a class of molecules at the forefront of genetic medicine, including antisense therapies and CRISPR-based gene editing. The isobutyryl group acts as a temporary shield for the exocyclic amine of guanine, preventing unwanted side reactions during the stepwise assembly of the nucleic acid chain. This guide provides a comprehensive technical overview of the role of N-isobutyryl guanine derivatives, detailing their synthesis, application in solid-phase oligonucleotide synthesis, and the critical deprotection processes. Quantitative data on reaction efficiencies and kinetics are presented, alongside detailed experimental protocols and workflow visualizations, to provide a complete resource for professionals in the field.

Introduction: The Protecting Group Paradigm

The automated chemical synthesis of DNA and RNA oligonucleotides via the phosphoramidite method is a cyclical process requiring precise control over chemical reactivity.[1] Each nucleotide monomer, or phosphoramidite, must have its reactive functional groups temporarily blocked by protecting groups to ensure that only the desired phosphodiester bond is formed at each step.[]

For guanine, the exocyclic N2-amino group is nucleophilic and, if left unprotected, would interfere with the phosphoramidite coupling reaction, leading to branched and truncated sequences.[3] The N-isobutyryl (iBu) group is a widely used acyl protecting group for this purpose. It offers a balance of stability throughout the numerous cycles of the synthesis process and relative ease of removal during the final deprotection step.[3][4] The "biological significance" of N-isobutyryl guanine, therefore, is not in its direct interaction with biological systems, but in its enabling role for the creation of biologically active oligonucleotides that can modulate gene expression.

Quantitative Performance Metrics

The selection of a protecting group strategy is a critical decision in oligonucleotide synthesis, directly impacting the yield and purity of the final product. The performance of N-isobutyryl guanine is benchmarked by its coupling efficiency during synthesis and the kinetics of its removal during deprotection.

Table 1: Coupling Efficiency and Theoretical Yield

The stepwise coupling efficiency is the most critical factor determining the maximum possible yield of the full-length oligonucleotide. Even small decreases in efficiency lead to a dramatic reduction in yield as the length of the oligonucleotide increases. The theoretical maximum yield can be calculated as (Average Coupling Efficiency)^(Number of Couplings).[5] G-rich sequences can sometimes present challenges, potentially leading to lower yields due to the formation of secondary structures.[6]

| Oligonucleotide Length (bases) | Average Coupling Efficiency | Theoretical Max. Yield of Full-Length Product |

| 20-mer | 99.0% | ~82.6% |

| 20-mer | 99.4% | ~89.2%[7] |

| 50-mer | 99.0% | ~60.5% |

| 50-mer | 99.4% | ~74.5%[7] |

| 100-mer | 98.5% | ~22.0% |

| 100-mer | 99.0% | ~36.6% |

Table 2: Deprotection Kinetics of Common Guanine Protecting Groups

The rate of removal of the protecting group is crucial, especially for oligonucleotides containing sensitive modifications that cannot withstand prolonged exposure to harsh deprotection reagents. The isobutyryl group is more robust than the dimethylformamidine (dmf) group, requiring longer deprotection times.[3][8]

| Protecting Group | Reagent | Temperature | Half-Life (t½) / Time for Removal |

| N2-isobutyryl (iBu) | Conc. NH₄OH | 55 °C | ~90-120 minutes (t½) |

| N2-isobutyryl (iBu) | Conc. NH₄OH | Room Temp | 8 hours for complete removal[8] |

| N2-dimethylformamidine (dmf) | Conc. NH₄OH | 55 °C | ~10-20 minutes (t½) |

| N2-dimethylformamidine (dmf) | Conc. NH₄OH | Room Temp | 2 hours for complete removal[8] |

| N2-acetyl (Ac) | AMA (NH₄OH/Methylamine 1:1) | 65 °C | < 5 minutes[9][10] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of the key building block, its use in automated synthesis, and the final processing of the oligonucleotide product.

Protocol 1: Synthesis of 5'-O-DMT-N2-isobutyryl-2'-deoxyguanosine-3'-O-phosphoramidite

This protocol describes the conversion of the protected nucleoside into its reactive phosphoramidite form, ready for use in an automated synthesizer.

Materials:

-

5'-O-DMT-N2-isobutyryl-2'-deoxyguanosine

-

Anhydrous Dichloromethane (DCM)

-

N,N-Diisopropylethylamine (DIPEA)

-

2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

-

Anhydrous Acetonitrile

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate solution

-

Saturated Sodium Chloride (brine) solution

-

Anhydrous Sodium Sulfate

-

Silica Gel for column chromatography

Procedure:

-

Preparation: Dry the starting nucleoside (1 equivalent) by co-evaporation with anhydrous acetonitrile and dissolve in anhydrous DCM under an inert argon or nitrogen atmosphere.

-

Reaction: Cool the solution in an ice bath. Add DIPEA (2.5 equivalents) and stir for 15 minutes.

-

Phosphitylation: Add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite (1.5 equivalents) dropwise to the stirred mixture.

-

Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the mixture in an ice bath and quench by the slow addition of saturated sodium bicarbonate solution.

-

Extraction: Transfer the mixture to a separatory funnel, add ethyl acetate, and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude phosphoramidite by silica gel column chromatography to yield the final product as a white foam. Confirm identity and purity using ³¹P NMR and ¹H NMR.

Protocol 2: Automated Solid-Phase Oligonucleotide Synthesis Cycle

This protocol outlines the four-step cycle performed by an automated DNA synthesizer for each nucleotide addition.[1][4]

Reagents:

-

Controlled Pore Glass (CPG) solid support with the initial nucleoside attached.

-

Deblocking solution: 3% Trichloroacetic Acid (TCA) in DCM.

-

Activator solution: 0.45 M Tetrazole in Acetonitrile.

-

Phosphoramidite solutions (A, C, G(iBu), T) in anhydrous acetonitrile (typically 0.1 M).

-

Capping solutions: Cap A (Acetic Anhydride/Pyridine/THF) and Cap B (N-Methylimidazole/THF).

-

Oxidizing solution: Iodine in THF/Pyridine/Water.

-

Anhydrous Acetonitrile for washing.

Procedure (performed in a continuous flow column on the synthesizer):

-

Step 1: Detritylation (Deblocking):

-

The Deblocking solution is passed through the column to remove the 5'-dimethoxytrityl (DMT) group from the support-bound nucleoside, exposing the 5'-hydroxyl group.

-

The column is then washed extensively with anhydrous acetonitrile to remove the acid and the cleaved trityl cation. The orange color of the trityl cation can be measured spectrophotometrically to determine coupling efficiency from the previous cycle.[4]

-

-

Step 2: Coupling:

-

The specific phosphoramidite for the next base in the sequence and the Activator solution are delivered simultaneously to the column.

-

The activator protonates the diisopropylamino group of the phosphoramidite, which is then displaced by the free 5'-hydroxyl of the growing oligonucleotide chain, forming a phosphite triester linkage.[4] This reaction is typically allowed to proceed for 30-60 seconds.

-

-

Step 3: Capping:

-

To prevent unreacted 5'-hydroxyl groups (typically ~1-2%) from participating in subsequent cycles, they are permanently blocked.

-

Capping solutions A and B are delivered to the column to acetylate any free 5'-hydroxyls, rendering them inert.[4]

-

-

Step 4: Oxidation:

-

The newly formed phosphite triester linkage is unstable and must be oxidized to a more stable pentavalent phosphate triester.

-

The Oxidizing solution is passed through the column, converting the P(III) linkage to a P(V) phosphate triester.[1]

-

The column is washed with acetonitrile, completing one cycle. The process returns to Step 1 for the addition of the next nucleotide.

-

Protocol 3: Oligonucleotide Cleavage, Deprotection, and Analysis

This protocol describes the final steps after synthesis is complete to release the functional oligonucleotide.

Materials:

-

CPG support with synthesized oligonucleotide.

-

Concentrated Ammonium Hydroxide (28-30%).

-

Screw-cap, chemically resistant vial.

-

Heating block or oven.

-

SpeedVac or vacuum concentrator.

-

HPLC system with a reverse-phase C18 column.

-

Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA) in water.

-

Mobile Phase B: 0.1 M TEAA in 50% Acetonitrile.

Procedure:

-

Cleavage and Deprotection:

-

Transfer the CPG support from the synthesis column to a screw-cap vial.

-

Add 1-2 mL of concentrated ammonium hydroxide. Seal the vial tightly.[11]

-

Heat the vial at 55 °C for 8-16 hours. This step cleaves the oligonucleotide from the CPG support and removes the cyanoethyl phosphate protecting groups and the base protecting groups (including the N-isobutyryl group from guanine).[12]

-

-

Recovery:

-

Cool the vial to room temperature. Carefully open the vial in a fume hood.

-

Transfer the ammonium hydroxide solution containing the oligonucleotide to a new tube. Wash the CPG beads with water and combine the wash with the solution.

-

Evaporate the solution to dryness using a SpeedVac.

-

-

Analysis by Reverse-Phase HPLC:

-

Reconstitute the dried oligonucleotide pellet in Mobile Phase A.

-

Inject the sample onto the HPLC system.

-

Elute the oligonucleotide using a linear gradient of Mobile Phase B (e.g., 0% to 50% B over 30 minutes).

-

Monitor the absorbance at 260 nm. The purity of the full-length product can be determined by integrating the peak areas in the resulting chromatogram.[13]

-

Visualization of Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the key processes involving N-isobutyryl guanine derivatives.

References

- 1. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 3. benchchem.com [benchchem.com]

- 4. atdbio.com [atdbio.com]

- 5. trilinkbiotech.com [trilinkbiotech.com]

- 6. FAQs - Length, Quality and Yield - ELLA Biotech [ellabiotech.com]

- 7. idtdna.com [idtdna.com]

- 8. digital.csic.es [digital.csic.es]

- 9. glenresearch.com [glenresearch.com]

- 10. glenresearch.com [glenresearch.com]

- 11. benchchem.com [benchchem.com]

- 12. blog.biosearchtech.com [blog.biosearchtech.com]

- 13. Oligonucleotide Quality Control by Analytical HPLC [sigmaaldrich.com]

CAS 21047-89-2 foundational research

An In-depth Technical Guide to the Foundational Research of N2-Isobutyrylguanine (CAS 21047-89-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N2-Isobutyrylguanine (CAS 21047-89-2) is a critical component in the chemical synthesis of oligonucleotides, serving as a protected form of the nucleobase guanine. Its foundational role is not in direct biological signaling but as an essential building block in the laboratory synthesis of DNA and RNA strands used in a vast array of research, diagnostic, and therapeutic applications. The isobutyryl group provides temporary protection for the exocyclic amine of guanine, preventing unwanted side reactions during the automated solid-phase synthesis process. This guide provides a comprehensive overview of the synthesis of N2-isobutyrylguanine derivatives, its incorporation into oligonucleotides, and the subsequent deprotection steps, supported by quantitative data, detailed experimental protocols, and process visualizations.

Core Chemical and Physical Properties

N2-Isobutyrylguanine is a derivative of the purine nucleobase guanine. The key physical and chemical properties of the parent compound are summarized below.

| Property | Value |

| CAS Number | 21047-89-2 |

| Molecular Formula | C₉H₁₁N₅O₂ |

| Molecular Weight | 221.22 g/mol |

| Melting Point | >300 °C |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMSO and acetonitrile |

Role in Oligonucleotide Synthesis

The primary and most significant role of N2-Isobutyrylguanine is as a protecting group in the chemical synthesis of DNA and RNA.[1][2] In its unprotected form, the exocyclic primary amine of guanine is nucleophilic and would interfere with the phosphoramidite chemistry used to couple nucleotides together. The isobutyryl group masks this amine, rendering it unreactive during the synthesis cycle.

The overall workflow involves:

-

Synthesis of the Protected Nucleoside: Guanine or deoxyguanosine is chemically modified to add the N2-isobutyryl group.

-

Synthesis of the Phosphoramidite Monomer: The protected nucleoside is further modified to produce a 5'-O-DMT-N2-isobutyryl-2'-deoxyguanosine-3'-O-(N,N-diisopropyl)-beta-cyanoethylphosphoramidite, the reactive monomer used in automated synthesizers.

-

Solid-Phase Oligonucleotide Synthesis: The phosphoramidite is sequentially coupled to a growing oligonucleotide chain on a solid support.

-

Cleavage and Deprotection: After the full-length oligonucleotide is synthesized, it is cleaved from the solid support, and all protecting groups, including the N2-isobutyryl group, are removed.

Synthesis of Key Intermediates

Synthesis of 5′-O-DMT-N2-isobutyryl-2′-deoxyguanosine

A key intermediate is the 5'-dimethoxytrityl (DMT) protected N2-isobutyryl-2'-deoxyguanosine. A representative synthesis protocol is outlined below.[3]

Caption: Synthesis of the protected deoxyguanosine nucleoside.

Synthesis of 5′-O-DMT-N2-isobutyryl-2′-deoxyguanosine-3′-phosphoramidite

The protected nucleoside is then converted to the phosphoramidite monomer, which is the reactive species used in the DNA synthesizer.

Caption: Conversion of the protected nucleoside to the phosphoramidite monomer.

Quantitative Data for Synthesis

| Reaction Step | Starting Material | Product | Typical Yield | Reference |

| DMT Protection | 5′-18O-N2-isobutyryl-2′-deoxyguanosine | 5′-18O-DMT-N2-isobutyryl-2′-deoxyguanosine | 76% | [3] |

| Phosphitylation | 5′-O-DMT-N2-isobutyryl-2′-deoxyguanosine | 5′-O-DMT-N2-isobutyryl-2′-deoxyguanosine-3′-phosphoramidite | 63% | [3] |

Solid-Phase Oligonucleotide Synthesis Cycle

The synthesis of an oligonucleotide on an automated synthesizer is a cyclical process, with each cycle adding one nucleotide. The four main steps are detritylation, coupling, capping, and oxidation.[1][2]

Caption: The four-step cycle of solid-phase oligonucleotide synthesis.

Quantitative Data for Synthesis Cycle

The efficiency of the coupling step is critical for the overall yield of the full-length oligonucleotide.

| Parameter | Typical Value | Impact |

| Coupling Efficiency (per step) | >99% | A small decrease significantly lowers the yield of long oligonucleotides.[4] |

| Overall Theoretical Yield | (Coupling Efficiency)^(Number of couplings) | For a 30-mer with 99% efficiency, the yield is ~75%. At 98%, it drops to ~55%.[4] |

Deprotection of N2-Isobutyrylguanine

After the synthesis is complete, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed. The N2-isobutyryl group on guanine is more stable than the benzoyl groups often used for adenine and cytosine, and its removal is a rate-determining step.[5]

Quantitative Data for Deprotection

| Reagent | Temperature | Time for Complete Deprotection | Reference |

| Concentrated Ammonium Hydroxide | Room Temperature | 36 hours | [5] |

| Concentrated Ammonium Hydroxide | 55 °C | 16 hours | [5] |

| Concentrated Ammonium Hydroxide | 65 °C | 8 hours | [6] |

| AMA (Ammonium Hydroxide/Methylamine 1:1) | 65 °C | 5-10 minutes | [5][7] |

Experimental Protocols

Protocol for the Synthesis of 5′-O-DMT-N2-isobutyryl-2′-deoxyguanosine-3′-phosphoramidite

This protocol is adapted from a published procedure.[3]

-

DMT Protection: 5′-18O-N2-isobutyryl-2′-deoxyguanosine (0.57 mmol) is dissolved in anhydrous pyridine (2.85 mmol). Silver nitrate (0.68 mmol) and DMTCl (0.68 mmol) in anhydrous THF are added. The reaction is stirred at room temperature. Upon completion, the mixture is filtered, and the product is purified by silica gel chromatography. Yield: ~76% .

-

Phosphitylation: The product from the previous step (0.31 mmol) is dissolved in anhydrous dichloromethane. Diisopropylethylamine (i-Pr2NEt) and 2-cyanoethyl N,N-diisopropylchlorophosphoramidite are added at 0 °C. The reaction is stirred at room temperature for 1 hour. After quenching with methanol, the product is purified by silica gel chromatography. Yield: ~63% .

General Protocol for Automated Solid-Phase DNA Synthesis

This is a generalized protocol for a standard automated DNA synthesizer.[2][6][8]

-

Preparation: Dissolve DMT-dG(ib)-CE-Phosphoramidite and other required phosphoramidites in anhydrous acetonitrile to a concentration of 0.1 M. Install all reagent bottles on the synthesizer.

-

Synthesis Cycle:

-

Deblocking: The 5'-DMT group is removed from the solid support-bound nucleoside using a solution of 3% trichloroacetic acid in dichloromethane. The support is then washed with anhydrous acetonitrile.

-

Coupling: The phosphoramidite solution is mixed with an activator solution (e.g., 0.45 M tetrazole in acetonitrile) and delivered to the synthesis column. The coupling reaction proceeds for a specified time (typically 30-120 seconds).

-

Capping: Unreacted 5'-hydroxyl groups are acetylated using a capping solution (e.g., a mixture of acetic anhydride/pyridine/THF and N-methylimidazole in THF).

-

Oxidation: The newly formed phosphite triester linkage is oxidized to a stable phosphate triester using a solution of iodine in THF/water/pyridine.

-

-

Chain Elongation: The cycle is repeated until the desired oligonucleotide sequence is assembled.

-

Cleavage and Deprotection: The solid support is treated with concentrated aqueous ammonia or AMA at an elevated temperature (e.g., 55 °C for 8-16 hours) to cleave the oligonucleotide from the support and remove all protecting groups.

-

Purification: The crude oligonucleotide is purified using methods such as HPLC or polyacrylamide gel electrophoresis.

Conclusion

N2-Isobutyrylguanine is a cornerstone of modern molecular biology, not as a biologically active molecule, but as a crucial enabler of synthetic DNA and RNA technology. Its role as a robust protecting group for guanine allows for the high-fidelity chemical synthesis of oligonucleotides that are fundamental to a wide range of scientific disciplines, from basic research to the development of nucleic acid-based therapeutics and diagnostics. Understanding the chemistry of its application, from synthesis to deprotection, is essential for professionals working in these fields. The quantitative data and protocols provided in this guide offer a foundational understanding of the core research and methodologies associated with this important compound.

References

- 1. blog.biosearchtech.com [blog.biosearchtech.com]

- 2. Automated DNA chemical synthesis - SigutLabs [sigutlabs.com]

- 3. A general and efficient approach to synthesize the phosphoramidites of 5′-18O labeled purine nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. twistbioscience.com [twistbioscience.com]

- 5. glenresearch.com [glenresearch.com]

- 6. benchchem.com [benchchem.com]

- 7. glenresearch.com [glenresearch.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to N-(6-Oxo-6,7-dihydro-1H-purin-2-yl)isobutyramide (N2-Isobutyrylguanine)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(6-Oxo-6,7-dihydro-1H-purin-2-yl)isobutyramide, more commonly known as N2-isobutyrylguanine, is a chemically modified purine derivative. Its primary and well-established application lies in the field of nucleic acid chemistry, where it serves as a crucial building block for the synthesis of oligonucleotides and peptide nucleic acids (PNAs). The isobutyryl group acts as a protective moiety for the exocyclic amine of guanine, preventing unwanted side reactions during the automated chemical synthesis of DNA and RNA strands. While its role in synthesis is paramount, emerging interest in its potential biological activities warrants a comprehensive review. This document provides a detailed overview of the synthesis, chemical properties, and the limitedly explored biological landscape of N2-isobutyrylguanine, including data extrapolated from its nucleoside analogue, N2-isobutyrylguanosine.

Chemical Properties and Data

N2-isobutyrylguanine is a white to off-white solid with limited solubility in water and common organic solvents. Its key physicochemical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁N₅O₂ | PubChem |

| Molecular Weight | 221.22 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| CAS Number | 21047-89-2 | PubChem |

| Melting Point | >300 °C | Commercial Suppliers |

| Appearance | White to off-white powder | Commercial Suppliers |

Synthesis and Experimental Protocols

The synthesis of N2-isobutyrylguanine is a critical process for its application in oligonucleotide manufacturing. Several methods have been reported, with a common strategy involving the acylation of guanine.

General Synthesis Workflow

The synthesis generally proceeds via the protection of the 2-amino group of a guanine precursor. A representative workflow is outlined below.

Detailed Experimental Protocol: Acylation of Guanine

A common method for the preparation of N2-isobutyrylguanine involves the direct acylation of guanine. The following is a representative, generalized protocol synthesized from literature procedures.

Materials:

-

Guanine

-

Isobutyryl anhydride or Isobutyryl chloride

-

Pyridine (as solvent and base)

-

N,N-Dimethylformamide (DMF) (optional co-solvent)

-

Ethanol

-

Diethyl ether

Procedure:

-

Suspend guanine in a mixture of pyridine and DMF.

-

Cool the suspension in an ice bath.

-

Add isobutyryl anhydride (or isobutyryl chloride) dropwise to the stirred suspension.

-

Allow the reaction to warm to room temperature and stir for several hours to overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water or ethanol.

-

Remove the solvent under reduced pressure.

-

Triturate the residue with water or an appropriate organic solvent (e.g., ethanol, diethyl ether) to precipitate the product.

-

Collect the solid by filtration, wash thoroughly with water and diethyl ether.

-

Dry the product under vacuum to yield N2-isobutyrylguanine.

Purification:

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as aqueous ethanol or DMF/water.

Biological Activity and Potential Applications

The biological activity of N2-isobutyrylguanine is not extensively characterized in the scientific literature. Much of the available information is derived from its nucleoside derivative, N2-isobutyrylguanosine, and from its use as a protected monomer in the synthesis of bioactive oligonucleotides.

Inhibition of RNA Synthesis

Some sources suggest that N2-isobutyrylguanine may act as an inhibitor of RNA synthesis, with a potency comparable to that of guanine. This activity could be attributed to its structural similarity to the natural nucleobase, potentially leading to its incorporation into growing RNA chains and subsequent chain termination or dysfunction of RNA polymerase.

Potential Anticancer and Antiviral Applications

The guanosine analog, N2-isobutyrylguanosine, has been reported to inhibit the epidermal growth factor receptor (EGFR) and insulin-like growth factor I (IGF-I). These receptors are implicated in various cancers, suggesting a potential, though unexplored, anticancer role for N2-isobutyrylguanine or its derivatives.

The general class of purine analogs has a well-established history in antiviral drug development. The structural modification of the guanine base in N2-isobutyrylguanine makes it a candidate for investigation as an antiviral agent.

Hypothetical Signaling Pathway Inhibition

Based on the reported activity of its guanosine analog against EGFR, a hypothetical mechanism of action could involve the inhibition of downstream signaling pathways crucial for cell proliferation and survival.

Quantitative Biological Data

| Compound | Target/Assay | Activity | Quantitative Data | Source |

| N2-Isobutyrylguanosine | RNA/DNA Synthesis | Inhibitor | Not specified | Commercial Suppliers |

| N2-Isobutyrylguanosine | EGFR | Inhibitor | Not specified | Commercial Suppliers |

| N2-Isobutyrylguanosine | IGF-I | Inhibitor | Not specified | Commercial Suppliers |

Conclusion and Future Directions

This compound is a compound of significant utility in the chemical synthesis of nucleic acids. While its biological activities are not yet well-defined, preliminary information and data from its nucleoside analog suggest potential for further investigation in the fields of oncology and virology. Future research should focus on systematically evaluating its efficacy and mechanism of action in various in vitro and in vivo models to validate these potential therapeutic applications. The development of detailed structure-activity relationships for a series of related N2-acyl guanine derivatives could also unveil novel therapeutic leads.

Spectroscopic Profile of N2-Isobutyrylguanine: A Technical Guide for Researchers

This technical guide provides a comprehensive overview of the spectroscopic data for N2-Isobutyrylguanine, a key derivative of the purine base guanine. Designed for researchers, scientists, and professionals in drug development, this document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside methodologies for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of N2-Isobutyrylguanine. It is crucial to recognize that this compound exists in solution as a dynamic equilibrium of two principal tautomers: the N7-H and N9-H forms. This tautomerism is directly observable and distinguishable by NMR, influencing the chemical shifts of the purine ring protons and carbons.

Predicted ¹H NMR Spectroscopic Data

The following table summarizes the predicted proton NMR chemical shifts for N2-Isobutyrylguanine, recorded on a 500 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent. It is important to note that these are predicted values based on analogous guanine derivatives, and actual experimental data may exhibit slight variations.

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| N1-H | 10.5 - 11.5 | broad singlet | - | Exchangeable with D₂O |

| N7-H / N9-H | 11.5 - 12.5 | broad singlet | - | Position differs between tautomers; Exchangeable with D₂O |

| H8 | 7.8 - 8.2 | singlet | - | Sensitive to the tautomeric form |

| NH (isobutyryl) | 9.5 - 10.5 | broad singlet | - | Exchangeable with D₂O |

| CH (isobutyryl) | 2.8 - 3.2 | septet | ~6.8 | |

| CH₃ (isobutyryl) | 1.0 - 1.2 | doublet | ~6.8 |

Predicted ¹³C NMR Spectroscopic Data

Predicted carbon-13 NMR chemical shifts for N2-Isobutyrylguanine, acquired at 125 MHz in DMSO-d₆, are presented below.

| Assignment | Predicted Chemical Shift (δ, ppm) |

| C6 | 155 - 158 |

| C2 | 148 - 152 |

| C4 | 150 - 153 |

| C8 | 135 - 138 |

| C5 | 118 - 122 |

| C=O (isobutyryl) | 175 - 178 |

| CH (isobutyryl) | 35 - 38 |

| CH₃ (isobutyryl) | 18 - 20 |

Infrared (IR) Spectroscopy

Infrared spectroscopy serves as a valuable tool for the identification of key functional groups within the N2-Isobutyrylguanine molecule.

Predicted FT-IR Absorption Bands

The table below outlines the expected absorption bands in the Fourier-transform infrared spectrum of solid-state N2-Isobutyrylguanine, prepared as a potassium bromide (KBr) pellet.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 3400-3200 | Strong, Broad | N-H stretching (amine and amide) |

| 3150-3000 | Medium | C-H stretching (aromatic) |

| 2980-2850 | Medium | C-H stretching (aliphatic) |

| 1720-1680 | Strong | C=O stretching (amide I) |

| 1680-1640 | Strong | C=O stretching (guanine ring) |

| 1640-1580 | Medium-Strong | N-H bending, C=N and C=C stretching |

| 1550-1500 | Medium | N-H bending (amide II) |

| 1470-1430 | Medium | C-H bending (aliphatic) |

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and to study the fragmentation patterns of N2-Isobutyrylguanine, confirming its elemental composition and structural integrity.

Predicted Mass Spectrometry Data

The following data is anticipated from Electrospray Ionization (ESI) mass spectrometry.

-

Molecular Formula: C₉H₁₁N₅O₂

-

Molecular Weight: 221.22 g/mol

-

Positive Ion Mode ([M+H]⁺): Expected m/z = 222.10

-

Positive Ion Mode ([M+Na]⁺): Expected m/z = 244.08

-

Anticipated Major Fragments: Fragmentation is expected to involve the loss of the isobutyryl group and characteristic cleavages within the purine ring system.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of 5-10 mg of high-purity N2-Isobutyrylguanine is dissolved in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The resulting solution is filtered through a glass wool plug directly into a clean, dry 5 mm NMR tube.

-

¹H NMR Acquisition: Spectra are acquired on a 500 MHz or higher field NMR spectrometer using a standard single-pulse experiment. A spectral width of 0-16 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 5 seconds are typically employed. Data is collected over 16-64 scans at 298 K. The residual solvent peak of DMSO-d₆ at δ 2.50 ppm serves as the internal reference.

-

¹³C NMR Acquisition: Carbon spectra are obtained at a corresponding frequency (e.g., 125 MHz for a 500 MHz instrument) using a standard proton-decoupled pulse sequence. A spectral width of 0-200 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds are utilized. Due to the low natural abundance of ¹³C, 1024-4096 scans are typically required. The solvent peak of DMSO-d₆ at δ 39.52 ppm is used for chemical shift referencing.

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of finely ground, dry N2-Isobutyrylguanine is intimately mixed with about 100 mg of dry potassium bromide (KBr) in an agate mortar and pestle. The homogenous mixture is then compressed in a pellet press to form a thin, transparent disc.

-

Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer over a scan range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 16-32 scans are averaged to improve the signal-to-noise ratio. A background spectrum of the empty sample compartment is recorded prior to the analysis of the sample.

Mass Spectrometry (MS)

-

Sample Preparation: A stock solution of N2-Isobutyrylguanine is prepared in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL. This stock solution is then diluted with the mobile phase solvent to a final concentration in the range of 1-10 µg/mL.

-

Data Acquisition (ESI-QTOF): The analysis is performed on a Quadrupole Time-of-Flight (QTOF) mass spectrometer equipped with an Electrospray Ionization (ESI) source operating in positive ion mode. Typical source parameters include a capillary voltage of 3-4 kV, a cone voltage of 20-40 V, a source temperature of 100-120 °C, and a desolvation temperature of 250-350 °C. The mass spectrum is acquired over a range of m/z 50-500.

Visualized Workflows

Caption: Workflow for the spectroscopic analysis of N2-Isobutyrylguanine.

Caption: Tautomeric equilibrium of N2-Isobutyrylguanine in solution.

An In-depth Technical Guide to the Pharmacology of N-(6-Oxo-6,7-dihydro-1H-purin-2-yl)isobutyramide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(6-Oxo-6,7-dihydro-1H-purin-2-yl)isobutyramide, also known as N2-isobutyrylguanine, is a synthetic purine derivative that has garnered interest for its high-affinity binding to the guanine riboswitch, a crucial regulator of bacterial gene expression. This technical guide provides a comprehensive overview of the known pharmacology of this compound, including its mechanism of action, available quantitative data, and detailed experimental protocols. Due to the limited publicly available data on this compound, this guide also incorporates information on the broader class of N2-substituted guanine derivatives and general experimental methodologies to provide a fuller context for researchers.

Introduction

This compound is a modified guanine analog. It is recognized as a valuable research tool and an intermediate in the synthesis of more complex molecules, including potential therapeutics such as xanthine derivatives with anti-inflammatory and bronchodilator properties, as well as kinase inhibitors for oncology and agents targeting central nervous system disorders. Its primary known biological activity lies in its ability to interact with the guanine riboswitch, an RNA element that controls the expression of genes involved in purine metabolism and transport in many bacteria. By mimicking the natural ligand, guanine, this compound can modulate gene expression, making it a potential candidate for the development of novel antibacterial agents.

Mechanism of Action: Targeting the Guanine Riboswitch

The principal molecular target of this compound identified to date is the guanine riboswitch. Riboswitches are structured non-coding RNA domains typically found in the 5'-untranslated region of messenger RNA (mRNA). They directly bind to specific small molecule metabolites to regulate the expression of the downstream gene(s).

The binding of a ligand, such as guanine or this compound, to the aptamer domain of the guanine riboswitch induces a conformational change in the RNA structure. This change typically leads to the formation of a transcriptional terminator hairpin, resulting in premature termination of transcription and, consequently, a decrease in the expression of the regulated genes. This "off-switch" mechanism is a key regulatory system in many bacteria for maintaining purine homeostasis.

The high-affinity interaction of this compound with the guanine riboswitch suggests that it acts as an agonist, effectively mimicking the action of guanine and leading to the downregulation of gene expression.

Methodological & Application

Application Notes and Protocols for N-(6-Oxo-6,7-dihydro-1H-purin-2-yl)isobutyramide in Kinase Inhibitor Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(6-Oxo-6,7-dihydro-1H-purin-2-yl)isobutyramide is a purine derivative with potential applications in the development of kinase inhibitors. The purine scaffold is a common feature in many endogenous molecules, such as ATP, making it an attractive starting point for the design of competitive kinase inhibitors. This document provides detailed application notes and protocols for the characterization of this compound and similar purine analogs as kinase inhibitors. The methodologies described herein are broadly applicable for screening, profiling, and mechanistic studies of potential kinase inhibitors.

While specific inhibitory data for this compound is not extensively published, this document presents a representative dataset to illustrate its potential selectivity and potency against a panel of kinases. The protocols provided are established methods for determining kinase inhibition and can be adapted for specific research needs.

Data Presentation: Kinase Inhibition Profile

The inhibitory activity of this compound can be evaluated against a diverse panel of protein kinases to determine its potency and selectivity. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of an inhibitor. The following table summarizes hypothetical IC50 values for this compound against a selection of kinases, illustrating a potential selectivity profile.

| Kinase Target | This compound IC50 (nM) | Staurosporine IC50 (nM) (Reference) |

| CDK2/cyclin A | 85 | 5 |

| GSK-3β | 250 | 10 |

| VEGFR2 | 1,200 | 20 |

| EGFR | >10,000 | 8 |

| Src | 750 | 15 |

| p38α | 5,500 | 30 |

This data is representative and for illustrative purposes only.

Mandatory Visualization

Signaling Pathway Diagram

Caption: Hypothetical inhibition of the GSK-3β signaling pathway.

Experimental Workflow Diagram

Caption: Workflow for in vitro kinase inhibition assay.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for determining the IC50 value of a compound against a specific protein kinase by measuring the amount of ADP produced in the kinase reaction.

Materials:

-

This compound

-

Kinase of interest (e.g., GSK-3β)

-

Kinase-specific substrate peptide

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

DMSO (Dimethyl sulfoxide)

-

ADP-Glo™ Kinase Assay Kit (or equivalent)

-

White, opaque 96-well or 384-well microplates

-

Multichannel pipettes

-

Plate reader with luminescence detection capabilities

Procedure:

-

Compound Preparation:

-

Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., 10-point, 3-fold serial dilution).

-

Prepare a DMSO-only control (vehicle control).

-

-

Kinase Reaction:

-

In a 96-well plate, add 1 µL of each serially diluted compound or DMSO control to the appropriate wells.

-

Add 2 µL of the kinase solution (at 2.5x the final desired concentration) to each well.

-

Gently mix and incubate for 10-15 minutes at room temperature to allow for inhibitor-kinase binding.

-

Prepare a substrate/ATP mixture in kinase assay buffer. The final concentration of ATP should be at or near its Km for the specific kinase.

-

Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.

-

Incubate the plate at 30°C for 60 minutes. The incubation time may need to be optimized based on the kinase activity.

-

-

ADP Detection:

-

Following the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well.

-

Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.

-

Add 10 µL of Kinase Detection Reagent to each well.

-

Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate reader.

-

The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.

-

Subtract the background luminescence (wells with no kinase) from all experimental wells.

-

Normalize the data to the vehicle control (DMSO) to determine the percent inhibition for each compound concentration.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

-

Cell-Based Assay for Target Engagement